

Core Physicochemical & Delivery Data

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Compound Focus: Tributyrin

CAS No.: 60-01-5

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The table below summarizes key challenges and the primary technological solution identified from current literature.

Aspect	Key Findings & Challenges	Quantitative Data / Technical Details
Solubility	Lipophilic (fat-soluble) nature [1]. Unpleasant odor is a major application challenge [1].	• Chemical Nature: Neutral short-chain fatty acid triglyceride [2]. • Solubility: 100 mg/mL in DMSO (330.73 mM); soluble in oils like corn oil [2].
Stability & GI Delivery	Unstable in upper GI tract; rapidly hydrolyzed by pancreatic lipases, limiting colon delivery [1]. Microencapsulation significantly improves stability and enables targeted release [1].	• In Vitro GI Model: 40.9-48.7% of a dose is hydrolyzed to butyrate in the small intestine; 51.3-59.1% remains intact to reach the colon [3]. • Microcapsule Performance: Protects from heat and upper GI digestion; provides controlled release in the colon [1].

Experimental Protocol: Microencapsulation & Characterization

The following methodology details the preparation and evaluation of **tributyrin** microcapsules as described in the search results [1].

- **1. Materials Preparation**

- **Wall Materials:** Ultrahigh methoxylated pectin (UHMP, DM >90%) and maltodextrin.
- **Core Material: Tributyrin.**
- **Equipment:** High-speed homogenizer, spray dryer.

- **2. Emulsion Formation**

- Prepare an oil-in-water emulsion by homogenizing **tributyrin** with an aqueous solution of UHMP. The UHMP acts as an emulsifier due to its interfacial activity.

- **3. Spray Drying Microencapsulation**

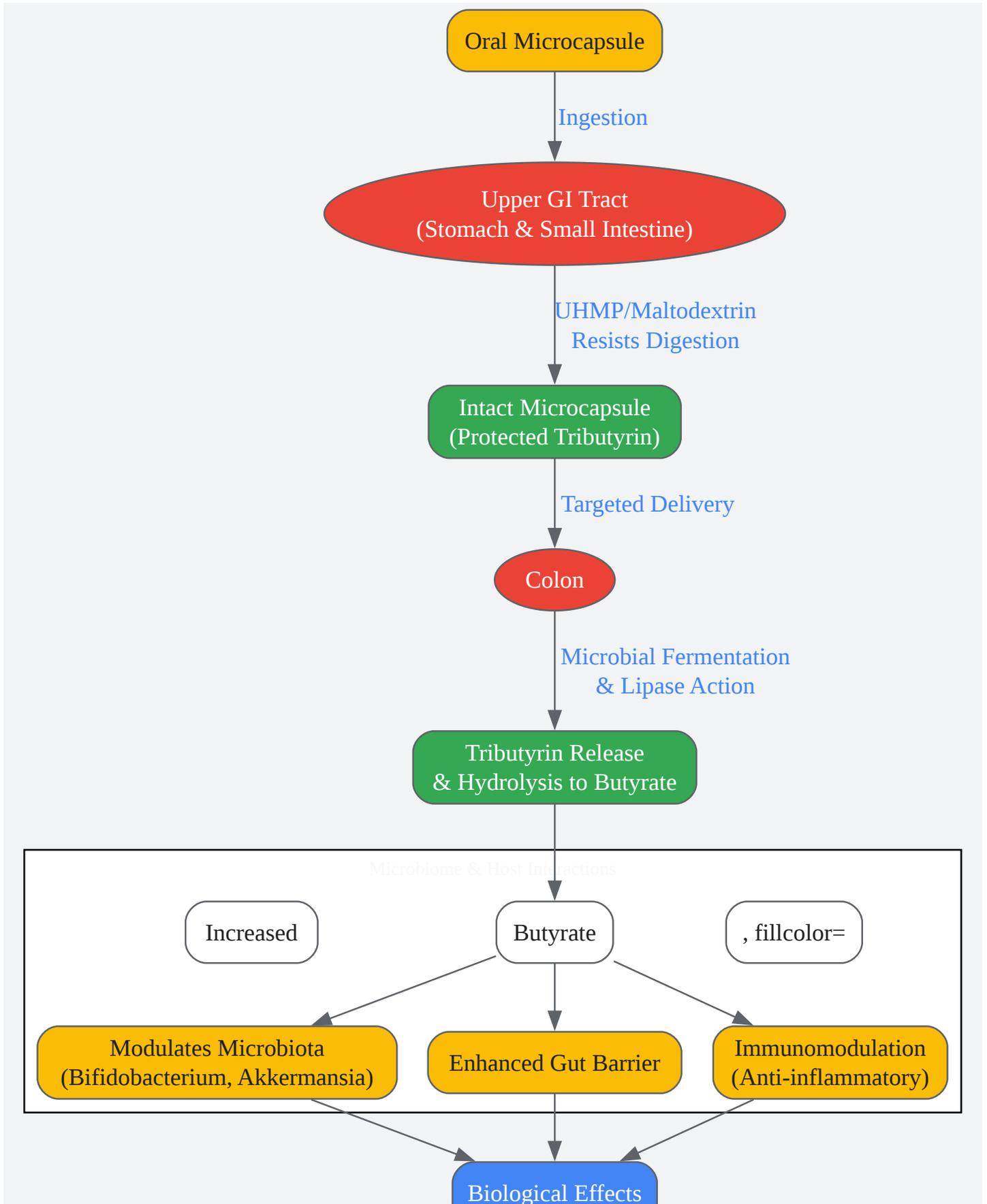
- Mix the stabilized emulsion with maltodextrin as an auxiliary wall material.
- Feed the mixture into a spray dryer to produce solid powder microcapsules. Maltodextrin aids in crust formation, reducing **tributyrin** loss during drying [1].

- **4. Microcapsule Characterization**

- **Morphology:** Use Scanning Electron Microscopy (SEM) to confirm spherical particles with smooth surfaces.
- **Thermal Stability:** Analyze using Thermogravimetric Analysis (TGA). Microencapsulated **tributyrin** shows higher decomposition temperatures than pure **tributyrin**.
- **In Vitro Digestion:** Use simulated gastric and intestinal fluids to confirm UHMP's resistance to digestive enzymes and controlled release of **tributyrin**.
- **Fecal Fermentation:** Use a biomimetic colon reactor (e.g., SHIME) to verify **tributyrin**'s release and its butyrogenic effect on gut microbiota [1] [3].

Conceptual Pathway of Tributyrin's Journey & Action

This diagram illustrates the core concept of using microencapsulation to deliver **tributyrin** to the colon and its subsequent biological effects.



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Conceptual workflow of microencapsulated **tributylin** from oral intake to biological effects in the colon.

Biological Activity & Research Context

- **Anticancer Research: Tributyrin** acts as a prodrug for butyrate, demonstrating potent **antiproliferative, proapoptotic, and differentiation-inducing effects** in vitro (e.g., Caco-2 colon cancer cells). It can also upregulate the vitamin D receptor, suggesting a synergistic therapeutic approach [4] [2].
- **Metabolic & Inflammatory Health:** Preclinical studies show **tributylin** supplementation can attenuate diet-induced obesity, improve insulin sensitivity, and reduce adipose tissue inflammation. These effects are partially mediated by receptor pathways like GPR109A [5].
- **Clinical Translation:** Ongoing clinical research is exploring its therapeutic potential. A 2025 pilot trial protocol investigates the **feasibility and acceptability of 8-week oral tributyrin supplementation (4 g/day)** as an adjunct therapy for Major Depressive Disorder (MDD), highlighting its relevance in gut-brain axis modulation [6].

Key Takeaways for Drug Development

- **Leverage Advanced Delivery Systems:** Simple **tributylin** solutions are insufficient for colonic delivery. Technologies like UHMP-based microencapsulation are critical to overcome stability and targeting challenges [1].
- **Utilize Relevant In Vitro Models:** Incorporate dynamic gut simulation models (e.g., SHIME) during pre-clinical development to accurately predict stability, release profiles, and microbiome interactions [3].
- **Capitalize on Multi-Mechanistic Actions:** The value of **tributylin** extends beyond a butyrate source. Its prodrug properties and direct effects on targets like histone deacetylases (HDAC) offer a multi-faceted therapeutic profile [4] [2].

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To cite this document: Smolecule. [Core Physicochemical & Delivery Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545800#tributyrin-stability-and-solubility>]

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